4-[(2S)-2-hydroxybut-3-ynoxy]benzoic acid
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Overview
Description
4-[(2S)-2-hydroxybut-3-ynoxy]benzoic acid is an organic compound with a unique structure that combines a benzoic acid moiety with a hydroxybutynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2S)-2-hydroxybut-3-ynoxy]benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with an appropriate alkyne derivative under specific conditions. One common method involves the use of acetic anhydride and concentrated sulfuric acid as catalysts. The reaction mixture is heated to about 50-60°C for approximately 15 minutes, followed by cooling and recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of environmentally friendly solvents and catalysts is often considered to reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(2S)-2-hydroxybut-3-ynoxy]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can modify the alkyne group to form alkanes or alkenes.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Various halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions include benzoic acid derivatives, alkanes, alkenes, and substituted benzoic acids .
Scientific Research Applications
4-[(2S)-2-hydroxybut-3-ynoxy]benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of high-performance materials and polymers .
Mechanism of Action
The mechanism of action of 4-[(2S)-2-hydroxybut-3-ynoxy]benzoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-hydroxybenzoic acid
- Benzoic acid
- 2-hydroxybenzoic acid
Uniqueness
4-[(2S)-2-hydroxybut-3-ynoxy]benzoic acid is unique due to its combination of a benzoic acid moiety with a hydroxybutynyl group. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill .
Properties
CAS No. |
245093-79-2 |
---|---|
Molecular Formula |
C11H10O4 |
Molecular Weight |
206.19 g/mol |
IUPAC Name |
4-[(2S)-2-hydroxybut-3-ynoxy]benzoic acid |
InChI |
InChI=1S/C11H10O4/c1-2-9(12)7-15-10-5-3-8(4-6-10)11(13)14/h1,3-6,9,12H,7H2,(H,13,14)/t9-/m0/s1 |
InChI Key |
BHYJLEDUCTYKHX-VIFPVBQESA-N |
Isomeric SMILES |
C#C[C@@H](COC1=CC=C(C=C1)C(=O)O)O |
Canonical SMILES |
C#CC(COC1=CC=C(C=C1)C(=O)O)O |
Origin of Product |
United States |
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